molecular formula C13H18ClNO2 B1597131 (S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049742-05-3

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1597131
CAS No.: 1049742-05-3
M. Wt: 255.74 g/mol
InChI Key: KQCQAZNHHLXULF-ZOWNYOTGSA-N
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Description

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 3-methylbenzyl substituent at the 2-position of the pyrrolidine ring and a carboxylic acid group, with a hydrochloride counterion. This compound is structurally classified as a proline analog, where the benzyl group introduces steric and electronic modifications that influence its physicochemical and biological properties. It is commonly utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeted therapeutics due to its stereochemical specificity .

Properties

IUPAC Name

(2S)-2-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-4-2-5-11(8-10)9-13(12(15)16)6-3-7-14-13;/h2,4-5,8,14H,3,6-7,9H2,1H3,(H,15,16);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCQAZNHHLXULF-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375960
Record name 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049742-05-3
Record name 2-[(3-Methylphenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, a chiral compound with the molecular formula C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol, has garnered attention for its unique biological activities. This compound features a pyrrolidine ring with a carboxylic acid group and a 3-methylbenzyl substituent, which contribute to its distinct chemical properties and potential pharmacological applications.

Chemical Structure and Properties

The structural configuration of this compound is essential for its biological activity. The presence of the chiral center allows for selective interactions with biological targets, which is critical in drug development. The hydrochloride form enhances solubility and stability, making it suitable for various applications in pharmaceuticals.

Property Details
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Functional GroupsCarboxylic acid, pyrrolidine
SolubilityEnhanced by hydrochloride form

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, suggesting applications in treating diseases where enzyme regulation is crucial.
  • Receptor Binding : Interaction studies show that it binds selectively to certain receptors, which could lead to therapeutic benefits in various conditions.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially acting as an apoptosis inducer in cancer cell lines.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders .
  • Receptor Interaction :
    • Research focusing on receptor binding revealed that the compound exhibits high affinity towards specific G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
  • Anticancer Activity :
    • In vitro assays showed that the compound induced apoptosis in various cancer cell lines, including human breast cancer cells (MCF-7) and leukemia cells. Flow cytometry analysis indicated that it triggers caspase activation, leading to cell death .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with cell proliferation and survival.
  • Inhibition of Pro-inflammatory Mediators : Studies have shown that it can reduce the production of pro-inflammatory cytokines, which is beneficial in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

Compound Name Structural Features Biological Activity
(R)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acidSimilar pyrrolidine ring; different stereochemistryPotentially different due to stereochemistry
(S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acidDifferent substitution patternVaries in pharmacological profile

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron Effects : Chlorine (in 2,4-dichlorobenzyl analog) and trifluoromethyl groups (in 3-CF₃ analog) introduce electron-withdrawing effects, which may alter the acidity of the carboxylic acid group (pKa) and binding affinity in enzymatic interactions .
  • Stereochemistry : The (2S,4R) configuration in analogs like trans-4-(3-Methylbenzyl)-L-proline hydrochloride ensures stereoselective interactions in biological systems, critical for receptor targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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